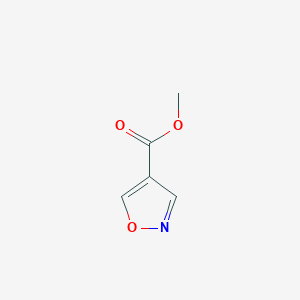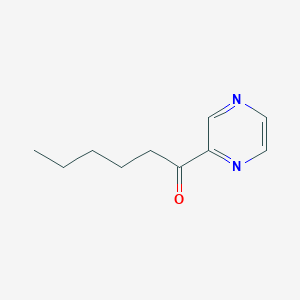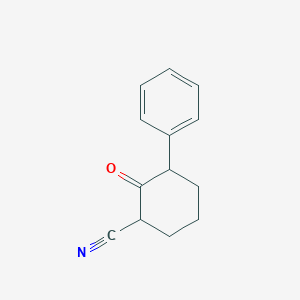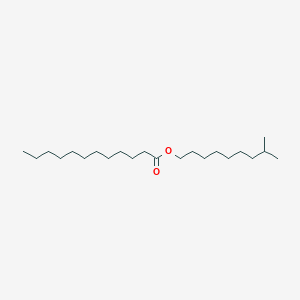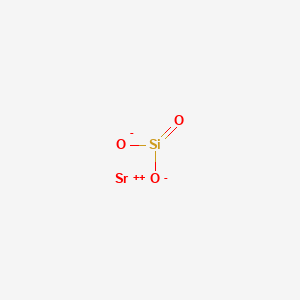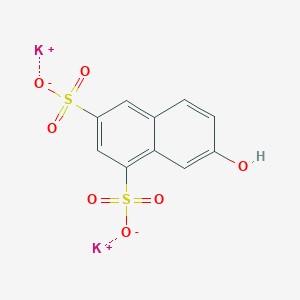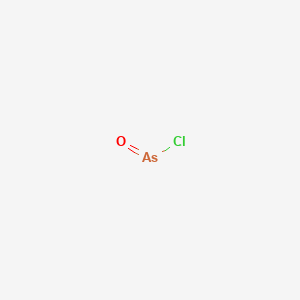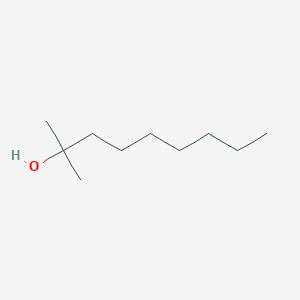![molecular formula C13H21NO4 B087438 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1250997-05-7](/img/structure/B87438.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves complex organic reactions, including intramolecular lactonization, cyclization, and Michael addition. For instance, the synthesis of chiral cyclic amino acid esters from cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization without chiral catalysts or enzymes highlights a methodological approach to obtaining similar structures (Moriguchi et al., 2014). This process is characterized by the transformation of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt into tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate via an intramolecular lactonization reaction (Moriguchi et al., 2014).
Molecular Structure Analysis
The determination of molecular structure is crucial in understanding the compound's chemical behavior. Single crystal X-ray diffraction analysis has been used to elucidate the exact structure of these compounds, revealing their bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014). This structural information is pivotal for the further modification and application of such compounds in various chemical syntheses.
Chemical Reactions and Properties
The chemical reactivity of these compounds is informed by their molecular structure. The presence of the bicyclo[2.2.1]octane structure allows for a variety of chemical modifications. For example, the azabicyclo[X.Y.0]alkane amino acids serve as rigid dipeptide mimetics, which are valuable for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are directly influenced by their molecular architecture. The orthorhombic space group and specific volume measurements from X-ray crystallography provide insight into the compounds' physical characteristics and how they may influence solubility and reactivity (Moriguchi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for the application of these compounds in synthesis. The synthesis process itself, involving steps like lactonization and Michael addition, demonstrates the compounds' reactivity and potential for further chemical manipulation (Moriguchi et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The compound has been a focus in the synthesis of chiral cyclic amino acid esters, contributing to the field of organic chemistry and drug development. For example, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrated the compound's role in creating enantiomerically pure structures without the need for chiral catalysts or separation by chiral column chromatography. The structural elucidation through X-ray diffraction revealed its bicyclic nature, comprising lactone and piperidine groups, highlighting its potential in the synthesis of complex organic molecules (Moriguchi et al., 2014).
Conformationally Restricted Analogues
The research into 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid has also extended into the synthesis of conformationally restricted nonchiral pipecolic acid analogues. These analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic and 2-azabicyclo[2.2.2]octane-1-carboxylic acids, serve as practical syntheses routes yielding high yields. Such compounds are of interest for their application in peptidomimetics and drug design due to their rigid structures and potential for inducing specific biological activities (Radchenko et al., 2009).
Peptidomimetics Synthesis
In the context of peptidomimetic synthesis, the compound has been utilized for the construction of azabicyclo[X.Y.0]alkane amino acids, acting as rigid dipeptide mimetics. This has significant implications for structure-activity studies in peptide-based drug discovery, allowing for the efficient synthesis of various diastereomers of constrained peptidomimetic structures. Such advancements demonstrate the compound's utility in enhancing the toolbox available for medicinal chemistry and the development of novel therapeutics (Mandal et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQNBQLGTZYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

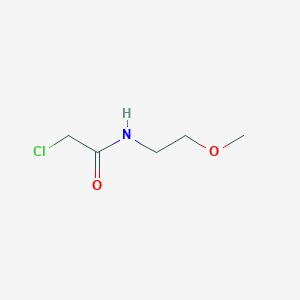
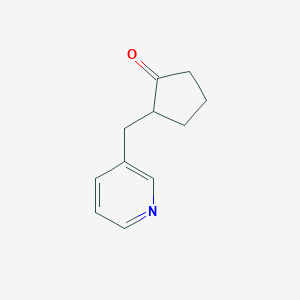
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

